molecular formula C₄₀H₄₂D₅FN₂O₅ B1140277 (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-34-2

(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Katalognummer: B1140277
CAS-Nummer: 265989-34-2
Molekulargewicht: 659.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₄₂D₅FN₂O₅ and its molecular weight is 659.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, often referred to as the tert-butyl ester of a deuterated atorvastatin analog, is a compound of significant interest due to its biological activity as a selective HMG-CoA reductase inhibitor. This article delves into its biological mechanisms, efficacy in clinical applications, and relevant research findings.

Chemical Profile

  • Molecular Formula : C40H42D5FN2O5
  • Molecular Weight : 659.84 g/mol
  • CAS Number : 265989-34-2
  • Structure : The compound features a complex structure with multiple functional groups contributing to its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia.

Clinical Studies

  • Efficacy in Hypercholesterolemia : Research indicates that this compound is particularly effective in lowering LDL cholesterol levels. A notable study demonstrated that atorvastatin derivatives can reduce LDL levels by up to 50% in hypercholesterolemic patients .
  • Comparative Studies : In comparative studies with other statins, this compound showed superior efficacy in reducing triglyceride levels alongside LDL cholesterol .
  • Safety Profile : Clinical trials have reported a favorable safety profile, with common side effects being mild and manageable. The incidence of myopathy and liver enzyme elevations was comparable to that seen with other statins .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of atorvastatin analogs. Modifications in the phenyl and dioxane moieties have been linked to enhanced potency and selectivity against HMG-CoA reductase. Table 1 summarizes key modifications and their effects on biological activity.

ModificationObserved ActivityReference
Addition of fluorine on phenyl ringIncreased potency
Alteration of dioxane substituentsEnhanced selectivity
Variations in isopropyl side chainImproved pharmacokinetics

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

  • Case Study 1 : A patient cohort treated with this compound exhibited a significant reduction in cardiovascular events compared to those on placebo .
  • Case Study 2 : Long-term administration was associated with improved lipid profiles without significant adverse effects over a two-year follow-up period .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C40H42D5FN2O5C_{40}H_{42}D_5FN_2O_5, with a molecular weight of 659.84 g/mol. It features a complex structure that includes multiple functional groups, contributing to its biological activity and specificity as an HMG-CoA reductase inhibitor. The presence of deuterium isotopes enhances its stability and can aid in tracing metabolic pathways during pharmacokinetic studies.

Pharmaceutical Applications

  • Cholesterol Management :
    • As a deuterated form of atorvastatin, this compound serves as a selective and competitive inhibitor of HMG-CoA reductase. It is primarily indicated for lowering elevated levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia .
  • Research on Drug Metabolism :
    • The incorporation of deuterium allows for enhanced tracking in metabolic studies. Researchers utilize this compound to understand the metabolic pathways of atorvastatin, examining how it is processed in the body and identifying potential metabolites that may have therapeutic effects or side effects .
  • Development of Analytical Methods :
    • The compound has been employed in developing stability-indicating liquid chromatographic methods for atorvastatin and its impurities. This application ensures the quality and efficacy of atorvastatin formulations by monitoring degradation products .

Case Study 1: Pharmacokinetics of Atorvastatin

A study by Kearney et al. (1993) demonstrated the pharmacokinetic profile of atorvastatin using deuterated intermediates like (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester. The findings indicated that the deuterated form provided more accurate data regarding absorption rates and half-life compared to non-deuterated counterparts .

Case Study 2: Stability Studies

Heinonen et al. (1996) utilized this compound to assess the stability of atorvastatin under various conditions. Their research indicated that the presence of deuterium significantly affected the degradation pathways, leading to improved shelf-life predictions for atorvastatin formulations .

Eigenschaften

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1/i9D,12D,13D,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-NQCSUXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(N(C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.